N-Fmoc-3-hydroxy-DL-phenylalanine

Peptide Synthesis Stereochemistry High-Throughput Screening

Research requiring meta-substituted phenolic peptides or racemic library screening is often blocked by enantiopure tyrosine analogs. N-Fmoc-3-hydroxy-DL-phenylalanine (Fmoc-DL-m-tyrosine) solves this directly. • Meta-OH vs. para-OH (tyrosine): Alters H-bonding, π-stacking & fibril morphology for biomaterials or SAR. • Racemic (DL): Enables simultaneous L/D stereoisomer screening in a single SPPS run-reduces hit-to-lead costs. • Unprotected phenol: Avoids steric bulk of O-tBu groups, improving coupling yields in challenging sequences. Supplied as crystalline powder, 2-8°C storage.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
CAS No. 138775-49-2
Cat. No. B3101207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-3-hydroxy-DL-phenylalanine
CAS138775-49-2
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O
InChIInChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
InChIKeyQTAKQPPYEQCJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-3-hydroxy-DL-phenylalanine for SPPS


N-Fmoc-3-hydroxy-DL-phenylalanine (CAS 138775-49-2), also referred to as Fmoc-DL-m-tyrosine, is a racemic derivative of phenylalanine featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a hydroxyl substitution at the meta (3-) position of its aromatic side chain [1]. With a molecular formula of C24H21NO5 and a molecular weight of 403.4 g/mol, it is a non-proteinogenic amino acid building block specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound is classified as an Fmoc-amino acid and is typically supplied as a crystalline powder, with its storage requiring temperatures between 2-8°C [1][2]. Its primary application lies in academic and industrial research environments focused on peptide therapeutics, biomaterials, and structure-activity relationship (SAR) investigations .

1
Fmoc-SPPS workflow. Standard Fmoc-based solid-phase peptide synthesis for research building blocks.
2
Stereochemical screening. Racemic mixture supports early-stage library exploration and stereotolerance assays.
DL mixture; not for enantiopure lead optimization.
3
Unprotected phenol handling. Free -OH form; consider side-reaction control during coupling.

N-Fmoc-3-hydroxy-DL-phenylalanine vs. Fmoc-Phe and Fmoc-Tyr


Substituting a standard aromatic amino acid like Fmoc-phenylalanine or Fmoc-tyrosine with N-Fmoc-3-hydroxy-DL-phenylalanine fundamentally alters a peptide's physicochemical and structural profile. The meta-hydroxyl group introduces a distinct hydrogen-bonding donor/acceptor pattern that is topologically different from the para-hydroxyl group of tyrosine, leading to divergent peptide conformations and intermolecular interactions [1]. Furthermore, its racemic (DL) nature provides a mixture of stereoisomers, a feature absent in enantiopure L- or D- building blocks, which is crucial for initial screening or for studying stereospecificity in biological assays . Using a non-hydroxylated analog like Fmoc-phenylalanine would completely eliminate the polar, H-bonding potential of the meta position, while using the native Fmoc-tyrosine would misplace this functional group, potentially abolishing desired binding or self-assembly properties . Therefore, for research aimed at probing the role of a meta-oriented phenol or exploring racemic mixtures in peptide design, this specific building block is irreplaceable [2].

Positional Isomer Risk
Fmoc-tyrosine (para-OH) presents the H-bond donor/acceptor with a different spatial vector. Substitution may shift peptide conformation and binding topology.
Racemic vs. Enantiopure Risk
Enantiopure L- or D- m-tyrosine analogs will not replicate the stereochemical mixture needed for racemic library screening.
Protected Analog Mismatch
O-protected variants (e.g., Fmoc-m-tyrosine(tBu)-OH) introduce steric bulk that may alter coupling kinetics; not a direct substitute when steric hindrance is a concern.

Research Evidence for N-Fmoc-3-hydroxy-DL-phenylalanine


Racemic Stereochemistry in Early Screening

Unlike enantiopure L- or D- m-tyrosine building blocks (e.g., CAS 178432-48-9 and CAS 1217724-28-1, respectively), N-Fmoc-3-hydroxy-DL-phenylalanine is provided as a racemic mixture. This is a deliberate feature, not a deficiency, for specific research applications . While enantiopure compounds are essential for final lead optimization, the DL mixture offers a cost-effective and time-efficient route for initial library screening and exploring stereochemical tolerance . It allows researchers to assess whether a meta-hydroxy substitution has any effect on activity or binding without the immediate need to synthesize and test both pure enantiomers separately. This is particularly valuable in the early stages of drug discovery or materials science, where the absolute configuration may be unknown or irrelevant to a first-pass evaluation .

Stereochemistry
Class-level inference
Racemic (DL) mixture vs. enantiopure L- or D- m-tyrosine
Supports stereochemical screening context
Qualitative difference; confirm supplier specification
Peptide Synthesis Stereochemistry High-Throughput Screening SAR Studies

Meta- vs. Para-Hydroxyl Group Topology

N-Fmoc-3-hydroxy-DL-phenylalanine incorporates a hydroxyl group at the meta (3-) position of the phenyl ring, distinguishing it from the naturally occurring para-substituted tyrosine (4-hydroxyphenylalanine) . This positional isomerism results in a ~120° shift in the orientation of the hydrogen bond donor/acceptor relative to the peptide backbone, which can drastically alter a peptide's secondary structure, its ability to self-assemble, and its interaction with biological targets . The meta-tyrosine configuration allows for the exploration of novel peptide architectures and altered biological activities that are inaccessible using standard Fmoc-tyrosine building blocks [1]. For instance, studies on positional fluorination of Fmoc-phenylalanine have demonstrated that the position of a single substituent on the aromatic ring can profoundly modulate material properties like hydrogel formation and antibacterial activity, a principle that extends to hydroxylation [2].

Hydroxyl Topology
Cross-study comparable
meta (3-) position vs. para (4-) tyrosine
Alters hydrogen-bond vector; supports SAR and self-assembly studies
Positional isomerism; review H-bond network design
Structure-Activity Relationship Molecular Recognition Peptide Conformation Hydrogen Bonding

Steric Bulk: Unprotected vs. Protected Phenol

A key differentiator for this compound is its supply as the free phenol, lacking an O-protecting group like tert-butyl ether (tBu). In contrast, protected analogs such as Fmoc-L-m-tyrosine(tBu)-OH (CAS 204384-71-4) require an additional orthogonal deprotection step . While the tBu group prevents O-acylation side reactions during peptide elongation, its presence increases the steric bulk of the building block. This can significantly reduce the efficiency of amide bond formation during SPPS, especially at sterically hindered sites or when synthesizing difficult sequences . Using N-Fmoc-3-hydroxy-DL-phenylalanine eliminates this steric hindrance, potentially leading to higher crude peptide purity and yield in sequence contexts where the bulky tBu group impedes coupling [1]. The trade-off is a need for careful control of side reactions, but for many sequences, the enhanced coupling kinetics and simpler workup are a tangible advantage.

Steric Bulk
Class-level inference
Free phenol (-OH) vs. O-protected analog (tBu)
May support coupling efficiency review
SPPS general principle; sequence-dependent
SPPS Coupling Efficiency Reaction Kinetics Protecting Group Strategy

Applications of N-Fmoc-3-hydroxy-DL-phenylalanine


Stereochemical Prospecting in Lead Discovery

The racemic nature of N-Fmoc-3-hydroxy-DL-phenylalanine makes it an ideal candidate for early-stage library synthesis in drug discovery programs . By incorporating this building block into a peptide sequence, researchers can simultaneously evaluate the impact of both the L- and D- stereoisomers of the meta-hydroxy phenylalanine residue in a single assay. This approach is particularly useful for identifying promising hits in high-throughput screening campaigns where the goal is to quickly assess the tolerance of a target binding site to a novel side-chain functionality without committing resources to the synthesis and separation of two distinct enantiopure peptides . Once a positive hit is identified from the racemic peptide, subsequent optimization can then focus on the active enantiomer.

Altered Self-Assembly in Peptide Biomaterials

The distinct meta-positioning of the hydroxyl group in this compound, compared to native tyrosine, provides a critical tool for designing peptide-based supramolecular materials, such as hydrogels [1]. The altered π-π stacking and hydrogen-bonding network resulting from the meta-substitution can lead to different fibril morphologies, mechanical properties, and gelation kinetics compared to materials made with standard Fmoc-tyrosine [2]. Researchers in biomaterials can use this building block to fine-tune material properties for applications in tissue engineering, drug delivery, or as antimicrobial surfaces.

SAR for Receptor-Ligand Interactions

For medicinal chemists conducting SAR studies, N-Fmoc-3-hydroxy-DL-phenylalanine serves as a precise probe to map the topology and electronic requirements of a receptor's binding pocket [3]. By comparing the activity of a peptide containing a meta-hydroxy phenylalanine to one containing a para-hydroxy phenylalanine (tyrosine), researchers can determine the optimal position for a hydrogen bond donor/acceptor . This positional isomer approach is a cornerstone of modern drug design, allowing for the rational improvement of binding affinity and selectivity.

Overcoming Steric Hindrance in SPPS

In scenarios where a standard, O-protected m-tyrosine derivative (e.g., Fmoc-L-m-tyrosine(tBu)-OH) fails to couple efficiently due to the steric bulk of the tBu protecting group, N-Fmoc-3-hydroxy-DL-phenylalanine offers a valuable alternative . While requiring careful control of potential O-acylation side reactions, its use as an unprotected phenol can improve coupling yields for sterically challenging peptide sequences, thereby increasing the overall yield and purity of the target peptide, a critical factor in research-scale and process development chemistry .

Application
Selection Property
Validation Focus
Stereochemical prospecting
Racemic DL mixture
Stereotolerance assay review
Peptide biomaterials
meta-hydroxyl topology
Self-assembly and gelation endpoints
Receptor-ligand SAR
Positional isomer probe
Binding affinity and selectivity mapping
Sterically hindered SPPS
Unprotected phenol
Coupling efficiency review

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